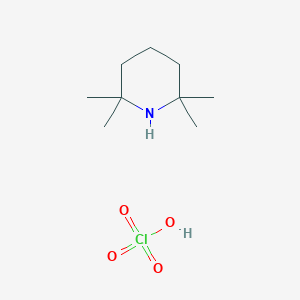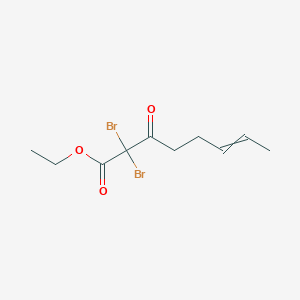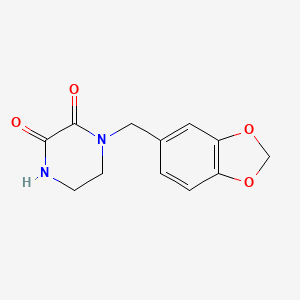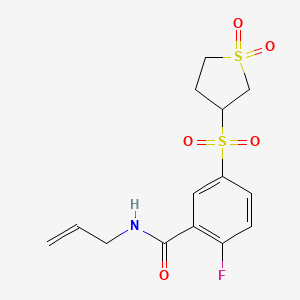
Perchloric acid;2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;2,2,6,6-tetramethylpiperidine is a compound that combines perchloric acid, a strong acid, with 2,2,6,6-tetramethylpiperidine, a hindered secondary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the reaction of 2,2,6,6-tetramethylpiperidine with perchloric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2,2,6,6-tetramethylpiperidine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines via allylic amination.
Formation of Sulfenamide Compounds: It reacts with heterocyclic thiols in the presence of iodine as an oxidant.
Common Reagents and Conditions
Common reagents used in these reactions include oxone for oxidation, allylic chlorides for allylic amination, and iodine for the formation of sulfenamide compounds. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and sulfenamide compounds, each with specific applications in various fields.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylpiperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2,6,6-tetramethylpiperidine involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions that require a strong, non-nucleophilic base. Its unique structure allows it to participate in selective reactions, making it valuable in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
Uniqueness
Compared to similar compounds, 2,2,6,6-tetramethylpiperidine is unique due to its high steric hindrance, which makes it an excellent hindered base. This property allows it to participate in selective reactions that other similar compounds may not be able to achieve .
Conclusion
Perchloric acid;2,2,6,6-tetramethylpiperidine is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties, preparation methods, and diverse applications make it a valuable compound in the field of chemistry and beyond.
Eigenschaften
CAS-Nummer |
921931-22-8 |
|---|---|
Molekularformel |
C9H20ClNO4 |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
perchloric acid;2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N.ClHO4/c1-8(2)6-5-7-9(3,4)10-8;2-1(3,4)5/h10H,5-7H2,1-4H3;(H,2,3,4,5) |
InChI-Schlüssel |
HENOEHUEDUITLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1)(C)C)C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
methanone](/img/structure/B12623973.png)
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)


![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)



![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)

